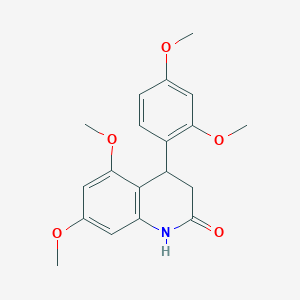

![molecular formula C19H29N7O B5552160 1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(1-Ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine involves multi-step chemical processes. For example, Mohamed et al. (2011) describe the synthesis of related pyrazolo and triazolo pyrimidine derivatives, highlighting complex reaction schemes and the use of various heterocyclic amines in the process (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires detailed analysis. Studies, such as that by Shim et al. (2002), provide insights into the molecular interactions of similar compounds, emphasizing the importance of conformational analysis and molecular modeling in understanding the structural aspects (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions of these compounds are diverse and often involve complex mechanisms. For instance, the work by Zhang et al. (2019) on related compounds showcases the various reaction steps such as etherification and hydrazonation, illustrating the intricate nature of these chemical transformations (Zhang et al., 2019).

Scientific Research Applications

Structural Analysis and Synthesis Techniques

A noteworthy study on the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, including compounds related to the one , demonstrates the innovative one-pot synthesis techniques. These techniques facilitate the formation of novel compounds with significant structural complexity and potential for further biological evaluation (Latif, Rady, & Döupp, 2003). Similarly, the development of water-soluble adenosine receptor antagonists using similar compounds underscores the importance of solubility in physiological applications, with implications for the design of intravenous solutions (Baraldi et al., 2012).

Biological Activity and Applications

Research into the antimicrobial and antituberculosis properties of thiazole-aminopiperidine hybrid analogs, including structural analogs of the compound , has demonstrated promising results against Mycobacterium tuberculosis. These findings highlight the potential for developing new therapeutic agents based on this structure (Jeankumar et al., 2013).

Advanced Chemical Synthesis

Studies focusing on the synthesis of azolyl piperidines and their derivatives further expand the chemical repertoire available for drug development and other applications. The research outlines efficient methods for generating these compounds, opening new pathways for chemical synthesis and potential applications in various domains (Shevchuk et al., 2012).

Pharmacological Interactions

Investigations into the molecular interactions of related compounds with CB1 cannabinoid receptors provide insights into the detailed mechanisms of action and the potential for designing antagonists with specific properties. Such research is crucial for understanding the pharmacological applications of these compounds and their interactions with biological systems (Shim et al., 2002).

properties

IUPAC Name |

(2-ethylpyrazol-3-yl)-[3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O/c1-3-26-16(8-9-20-26)19(27)25-12-6-7-15(13-25)18-22-21-17(23(18)2)14-24-10-4-5-11-24/h8-9,15H,3-7,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGSSOMGNRILSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

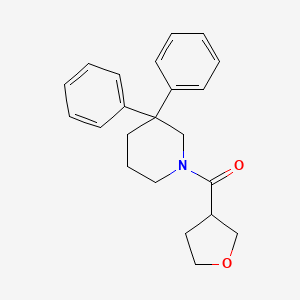

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

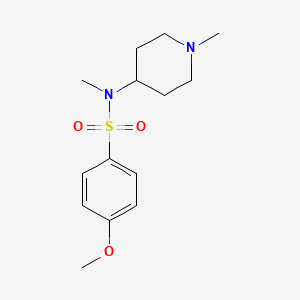

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)